1-(2-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

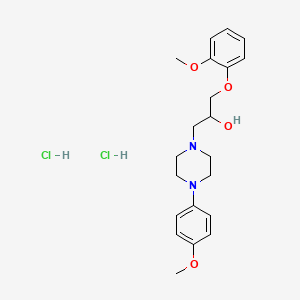

The compound 1-(2-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (hereafter referred to as the "target compound") is a synthetic aryloxypropanolamine derivative with a piperazine backbone. Its structure comprises:

Properties

IUPAC Name |

1-(2-methoxyphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4.2ClH/c1-25-19-9-7-17(8-10-19)23-13-11-22(12-14-23)15-18(24)16-27-21-6-4-3-5-20(21)26-2;;/h3-10,18,24H,11-16H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCBCVKUVCKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 1185692-63-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 445.4 g/mol. Its structure features a piperazine ring, which is commonly associated with various biological activities, particularly in the central nervous system (CNS) and cardiovascular systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Serotonin Receptor Interaction : The piperazine moiety is known to interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety. Studies have shown that derivatives of piperazine can modulate these receptors, potentially leading to anxiolytic or antidepressant effects .

- Adrenergic Receptor Modulation : The compound has been noted for its potential antagonistic activity on adrenergic receptors, which could make it useful in treating conditions like benign prostatic hyperplasia (BPH) and hypertension .

- Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase activity, which may enhance cholinergic transmission and has implications for cognitive enhancement and treatment of neurodegenerative diseases .

In Vitro Studies

A variety of in vitro studies have assessed the biological activity of related compounds. For example:

- Antinociceptive Effects : Research on similar piperazine derivatives has demonstrated significant antinociceptive effects mediated through spinal serotonin receptors .

- Receptor Binding Affinity : Several studies have evaluated the binding affinity of piperazine derivatives to dopamine and serotonin receptor subtypes, indicating that modifications to the piperazine structure can enhance selectivity and efficacy .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

- Animal Models : Animal studies have shown that compounds with similar structures exhibit significant reductions in pain response and anxiety-like behaviors when administered in controlled doses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Treatment of BPH : A study investigating the use of adrenergic antagonists for BPH found that compounds similar to this compound significantly improved urinary symptoms in patients, suggesting a promising application for this compound in urology .

- Cognitive Enhancement : Another study explored the cognitive-enhancing effects of piperazine derivatives in models of Alzheimer’s disease, where it was found that these compounds improved memory retention and learning capabilities in treated subjects .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The target compound’s analogs differ in substituents on the phenoxy group, piperazine ring, or propanol backbone. These modifications influence pharmacological activity, receptor selectivity, and pharmacokinetics.

Table 1: Structural and Pharmacological Comparison

*Calculated for C21H27N2O4Cl2.

Pharmacological and Functional Insights

a. MH-78 ()

- Exhibits dual α1/β-adrenoceptor blockade, comparable to carvedilol but with enhanced vasodilatory effects due to nitric oxide pathway activation .

b. Naftopidil ()

- Clinically approved for benign prostatic hyperplasia (BPH) via α1-adrenoceptor antagonism.

- Key difference: The naphthyloxy group enhances affinity for urethral α1A-adrenoceptors, contrasting with the target compound’s methoxyphenoxy group, which may favor vascular α1B/D subtypes.

c. Adamantane-Substituted Analog ()

- The adamantane group increases lipophilicity, likely enhancing blood-brain barrier penetration. This modification is absent in the target compound, suggesting divergent therapeutic applications (e.g., CNS vs. peripheral targets).

d. 4-Chlorophenoxy Analog ()

Metabolic and Physicochemical Considerations

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(2-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, and how are reaction conditions optimized?

- Answer : Synthesis typically involves a multi-step process:

-

Step 1 : Formation of the piperazine core via nucleophilic substitution or reductive amination .

-

Step 2 : Coupling the methoxyphenoxy group to the propan-2-ol backbone using etherification (e.g., Williamson synthesis) under controlled pH (~8–10) and temperature (60–80°C) .

-

Step 3 : Salt formation (dihydrochloride) via reaction with HCl in anhydrous ethanol .

-

Optimization : Yield and purity depend on solvent choice (e.g., THF for polar intermediates), reaction time (12–24 hours for complete substitution), and purification via recrystallization or column chromatography .

- Characterization :

Q. How does the compound’s structural architecture influence its pharmacological activity?

- Answer : Key structural determinants include:

- Piperazine Core : Facilitates receptor binding (e.g., serotonin or dopamine receptors) via hydrogen bonding with nitrogen atoms .

- Methoxyphenoxy Group : Enhances lipophilicity, improving blood-brain barrier penetration .

- Dihydrochloride Salt : Increases aqueous solubility for in vitro assays (e.g., IC₅₀ studies in buffer solutions) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in receptor binding data for this compound?

- Answer : Discrepancies in affinity (e.g., Ki values for 5-HT₁A vs. α₁-adrenergic receptors) may arise from:

- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) or membrane preparation methods (HEK293 vs. CHO cells) .

- Radioligand Choice : Competitive binding assays using [³H]-8-OH-DPAT (5-HT₁A) vs. [³H]-prazosin (α₁) require normalization to control for nonspecific binding .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

- Answer :

- In Silico Tools :

- Docking (AutoDock Vina) : Predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- MD Simulations (GROMACS) : Assess stability of methoxy groups under physiological pH .

- Experimental Validation : Synthesize analogs with fluorinated methoxy groups (e.g., -OCF₃) to block oxidative metabolism; test half-life in hepatocyte microsomes .

Q. What are the challenges in establishing in vivo efficacy models for this compound?

- Answer :

- Pharmacokinetics : Low oral bioavailability due to first-pass metabolism; solutions include PEGylated formulations or subcutaneous administration .

- Target Engagement : Use PET tracers (e.g., [¹¹C]-labeled analogs) to confirm CNS penetration in rodents .

- Data Interpretation : Differentiate off-target effects (e.g., histamine H₁ binding) via knockout mouse models .

Future Research Directions

Q. What gaps exist in understanding the compound’s off-target effects, and how can proteome-wide profiling address them?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.